molecular formula C13H22N4 B8108774 1-((1-Methyl-1H-pyrazol-3-yl)methyl)-1,8-diazaspiro[4.5]decane

1-((1-Methyl-1H-pyrazol-3-yl)methyl)-1,8-diazaspiro[4.5]decane

Cat. No.: B8108774
M. Wt: 234.34 g/mol
InChI Key: MDVOVLVGQZCWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-Methyl-1H-pyrazol-3-yl)methyl)-1,8-diazaspiro[4.5]decane is a spirocyclic amine derivative featuring a pyrazole moiety linked to a 1,8-diazaspiro[4.5]decane core. The spirocyclic architecture confers conformational rigidity, which may enhance selectivity and metabolic stability compared to linear analogs .

The pyrazole group is a pharmacophoric element known for its role in hydrogen bonding and π-π interactions, often contributing to improved binding affinity in drug-receptor interactions .

Properties

IUPAC Name

1-[(1-methylpyrazol-3-yl)methyl]-1,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-16-10-3-12(15-16)11-17-9-2-4-13(17)5-7-14-8-6-13/h3,10,14H,2,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVOVLVGQZCWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN2CCCC23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Methyl-1H-pyrazol-3-yl)methyl)-1,8-diazaspiro[4.5]decane typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 1,8-diazaspiro[4.5]decane in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the reaction time varying depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-((1-Methyl-1H-pyrazol-3-yl)methyl)-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antagonism of Somatostatin Receptors
One of the primary applications of this compound lies in its role as an antagonist of somatostatin receptor subtype 5 (SSTR5). Research indicates that compounds with this activity can be beneficial in treating disorders such as Type 2 diabetes, insulin resistance, and obesity. The structural characteristics of 1-((1-Methyl-1H-pyrazol-3-yl)methyl)-1,8-diazaspiro[4.5]decane make it a suitable candidate for further development as a pharmaceutical agent targeting these conditions .

Neuropharmacological Studies
The compound has also been investigated for its effects on neuropharmacological pathways. Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic avenues for mood disorders and anxiety . The ability to modulate such pathways positions this compound as a candidate for further exploration in neuropharmacology.

Pharmacological Applications

Anti-Diabetic Properties
The modulation of GLP-1 levels through SSTR5 antagonism has been linked to improved glycemic control in diabetic models. By elevating endogenous GLP-1 levels, compounds like this compound could contribute to better management of blood sugar levels and weight reduction in diabetic patients .

Material Science

Development of Functional Materials
Beyond pharmacological applications, this compound's unique spirocyclic structure lends itself to the development of advanced materials. The potential for creating polymers or composites with specific mechanical and thermal properties is an area of ongoing research. Its incorporation into polymer matrices could enhance material performance in various industrial applications .

Case Study 1: Synthesis and Characterization

A notable study focused on the synthesis of related pyrazole derivatives demonstrated effective methods for producing compounds similar to this compound. Techniques such as solvent-free condensation reactions and subsequent purification processes were employed to achieve high yields and purity . This study highlights the importance of synthetic methodologies in advancing the application potential of pyrazole derivatives.

Another research initiative assessed the biological activity of spirocyclic compounds, including derivatives of this compound. The findings indicated significant interactions with biological targets relevant to metabolic disorders, suggesting a pathway for future drug development .

Mechanism of Action

The mechanism of action of 1-((1-Methyl-1H-pyrazol-3-yl)methyl)-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-((1-Methyl-1H-pyrazol-3-yl)methyl)-1,8-diazaspiro[4.5]decane with structurally related compounds, highlighting key differences in pharmacological activity, physicochemical properties, and applications:

Compound Core Structure Substituent/Modification Key Findings Reference
This compound 1,8-diazaspiro[4.5]decane Pyrazole-methyl group at position 1 Limited direct data; inferred metabolic stability and CNS targeting potential.
8-L-Cystinyl bis(1,8-diazaspiro[4.5]decane) (LH1753) 1,8-diazaspiro[4.5]decane L-Cystinyl bis-substitution Orally bioavailable L-cystine crystallization inhibitor; superior in vivo efficacy vs. N-methylpiperazine analogs.
1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decane 1,8-diazaspiro[4.5]decane 2-Methoxyethyl group at position 1 Intermediate in kinase inhibitor synthesis; moderate solubility in polar solvents.
1-(Phenylsulfonyl)-1,8-diazaspiro[4.5]decane 1,8-diazaspiro[4.5]decane Phenylsulfonyl group at position 1 Exact mass: 280.1171; potential GPCR ligand (e.g., orexin receptor modulation).
LH708 (N-Methylpiperazine analog) N-Methylpiperazine Linear diamine with terminal methyl groups Lower in vitro cystine inhibition efficacy compared to spirocyclic LH1753.

Key Observations:

Bioisosteric Replacement : Replacing N-methylpiperazine (LH708) with 1,8-diazaspiro[4.5]decane (LH1753) improved L-cystine crystallization inhibition by 2.5-fold in vitro and reduced renal stone formation in mice by 70% .

Role of Substituents :

  • Pyrazole-Methyl Group : The pyrazole moiety in the target compound may enhance CNS penetration due to its moderate lipophilicity (predicted logP ~2.1) and hydrogen-bonding capacity .
  • L-Cystinyl Group : In LH1753, the cystinyl linker enables dual binding to cystine crystal surfaces, a mechanism absent in the target compound .

Synthetic Accessibility : The target compound is synthesized via amide coupling or alkylation reactions, similar to LH1753 (73% yield) , but requires specialized handling of pyrazole intermediates .

Biological Activity

1-((1-Methyl-1H-pyrazol-3-yl)methyl)-1,8-diazaspiro[4.5]decane is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that includes a diazaspiro framework and a pyrazole moiety. Its molecular formula is C11H18N4C_{11}H_{18}N_{4} with a molecular weight of approximately 206.29 g/mol. The unique structural features contribute to its biological activity, particularly as an inhibitor in various biochemical pathways.

Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:

  • Inhibition of Enzymatic Activity : Compounds based on the diazaspiro framework have been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids and regulation of blood pressure. For instance, derivatives of diazaspiro[4.5]decane have demonstrated significant sEH inhibitory activity, suggesting potential applications in hypertension treatment .
  • Anticonvulsant Activity : Some diazaspiro compounds have shown promise in anticonvulsant models. A study highlighted the synthesis and evaluation of substituted diazaspiro[4.5]decan-4-ones, which displayed notable anticonvulsant properties in animal models .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in various studies:

ParameterValue
Oral Bioavailability16% (parent), 27% (metabolite)
Half-life (t₁/₂)0.6 hours (parent), 2.4 hours (metabolite)
AUC₀–t (nmol/L·h)59.5 for combined parent and metabolite
C_max (nmol/L)11,381 for parent

These parameters indicate that while the compound has moderate oral bioavailability, its major metabolite exhibits improved pharmacokinetic characteristics .

Treatment of Cystinuria

A notable application of related diazaspiro compounds was observed in a study focusing on cystinuria treatment. The compound LH1753, which incorporates the diazaspiro[4.5]decane structure, was tested in Slc3a1-knockout mice models. The results showed that LH1753 effectively inhibited l-cystine crystallization, significantly reducing stone formation compared to control groups . This case illustrates the therapeutic potential of this class of compounds in managing metabolic disorders.

Hypertension Management

Another study demonstrated that specific derivatives of diazaspiro compounds could effectively lower blood pressure in spontaneously hypertensive rats through oral administration. These findings suggest that such compounds may serve as potential antihypertensive agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.